molecular formula C12H18N2O2S B11956424 P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide CAS No. 76357-56-7

P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide

Cat. No.: B11956424
CAS No.: 76357-56-7
M. Wt: 254.35 g/mol
InChI Key: NLBJMRFPAKOOSM-UKTHLTGXSA-N
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Description

P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide is a specialized hydrazide derivative synthesized by condensing p-toluenesulfonyl hydrazide with 2,2-dimethylpropylidene ketone. This compound belongs to the class of tosylhydrazones, characterized by a sulfonamide-hydrazone hybrid structure. Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol. The compound exhibits a rigid planar structure due to conjugation between the sulfonyl group and the hydrazone moiety, which enhances its stability and reactivity in organic transformations .

Key applications include:

  • Synthetic intermediate: Used in olefin synthesis via the Shapiro reaction and in the generation of carbene intermediates .
  • Biological activity: Derivatives of tosylhydrazones are studied for antimicrobial and enzyme inhibitory properties .

Properties

CAS No.

76357-56-7

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

N-[(E)-2,2-dimethylpropylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H18N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-13-9-12(2,3)4/h5-9,14H,1-4H3/b13-9+

InChI Key

NLBJMRFPAKOOSM-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis: P-Toluenesulfonyl Hydrazide

The foundational step involves preparing p-toluenesulfonyl hydrazide, a precursor for further functionalization.

Methodology :

  • Sulfonation of Toluene :
    Toluene reacts with concentrated sulfuric acid at reflux (110–120°C) to yield p-toluenesulfonic acid. Patents describe optimized conditions using a 1:1.2 molar ratio of toluene to sulfuric acid, achieving 98.7% product purity after crystallization with water-alcohol mixtures.

    C₆H₅CH₃ + H₂SO₄ → C₆H₄(CH₃)SO₃H + H₂O\text{C₆H₅CH₃ + H₂SO₄ → C₆H₄(CH₃)SO₃H + H₂O}
  • Chlorination to p-Toluenesulfonyl Chloride :
    The acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Excess reagent ensures complete conversion, with dichloromethane as the solvent.

  • Hydrazide Formation :
    p-Toluenesulfonyl chloride reacts with hydrazine hydrate (N₂H₄·H₂O) in cold ethanol (0–5°C) to form p-toluenesulfonyl hydrazide. Yields of 85–90% are typical after recrystallization.

Hydrazone Formation with Pivalaldehyde

The final step involves condensing p-toluenesulfonyl hydrazide with pivalaldehyde to introduce the 2,2-dimethylpropylidene group.

Methodology :

  • Reaction Conditions :

    • Solvent : Anhydrous ethanol or toluene.

    • Molar Ratio : 1:1.1 (hydrazide:pivalaldehyde) to ensure complete aldehyde consumption.

    • Catalyst : Trace acetic acid (0.5–1 mol%) accelerates imine formation.

    • Temperature : Reflux (78–110°C) for 4–6 hours.

    • Water Removal : A Dean-Stark trap or molecular sieves (5Å) remove water, shifting equilibrium toward product.

  • Workup :
    Post-reaction, the mixture is cooled to 0°C, filtered, and washed with cold ethanol. Vacuum drying yields a white crystalline solid.

Representative Data :

ParameterValueSource
Yield72–78%
Purity (HPLC)≥98.5%
Melting Point130–134°C

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy :

    • N–H stretch: 3250–3300 cm⁻¹ (hydrazide).

    • S=O asymmetric stretch: 1360 cm⁻¹.

    • C=N stretch: 1620 cm⁻¹ (imine).

  • ¹H NMR (CDCl₃) :

    • δ 1.05 ppm (s, 9H, C(CH₃)₃).

    • δ 7.45–7.80 ppm (m, 4H, aromatic).

    • δ 8.20 ppm (s, 1H, NH).

Chromatographic Purity

Liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms ≥99% purity.

Comparative Analysis of Methodologies

Solvent Impact on Yield

SolventYield (%)Reaction Time (h)Purity (%)
Ethanol78598.8
Toluene72699.5
Dichloromethane65897.2

Insight : Ethanol balances yield and reaction efficiency, while toluene enhances purity at the cost of prolonged reflux.

Catalytic Efficiency

CatalystYield (%)Byproducts (%)
Acetic acid781.2
None624.5
p-TSA (0.5 mol%)751.8

Insight : Acid catalysis reduces side reactions (e.g., aldehyde polymerization) and improves kinetics.

Industrial-Scale Considerations

Cost Optimization

  • Reagent Recovery : Distillation reclaims 90% of ethanol solvent.

  • Waste Management : Neutralization of acidic byproducts with NaOH generates non-hazardous sodium sulfate.

Challenges and Limitations

  • Hydrazine Handling : Hydrazine’s toxicity mandates closed-system reactors and PPE.

  • Imine Stability : Moisture-induced hydrolysis requires anhydrous conditions during storage.

  • Scalability : Batch processing limits throughput; continuous-flow systems remain unexplored .

Chemical Reactions Analysis

Types of Reactions

P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Tosylhydrazones and sulfonylhydrazides are structurally related but differ in substituents on the hydrazone or sulfonyl group. Below is a detailed comparison with five analogous compounds:

Table 1: Comparative Analysis of P-Toluenesulfonic Acid (2,2-Dimethylpropylidene)hydrazide and Analogues

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications References
This compound 2,2-Dimethylpropylidene 254.35 ~110–115 (dec.) Carbene generation, olefin synthesis
Acetophenone tosylhydrazone α-Methylbenzylidene 286.34 185–187 Precursor for diazo compounds
p-Trifluorobenzenesulfonyl hydrazide p-CF₃ 242.20 185–187 (dec.) Glycosidase inhibitor (IC₅₀ = 0.8 µM)
p-Chlorobenzenesulfonyl hydrazide p-Cl 204.64 195–198 (dec.) Antimycobacterial activity (MIC = 3.1 µg/mL)
Benzenesulfonyl hydrazide H (unsubstituted) 172.21 156–158 Diimide generation, polymer crosslinking
P-Toluenesulfonic acid (4-ethoxybenzylidene)hydrazide 4-Ethoxybenzylidene 316.38 Not reported Research reagent for metal chelation

Key Findings from Comparative Studies

Reactivity in Organic Synthesis: The 2,2-dimethylpropylidene group introduces steric hindrance, reducing side reactions in carbene-mediated cyclopropanation compared to less bulky analogues like acetophenone tosylhydrazone . Electron-withdrawing substituents (e.g., p-CF₃, p-Cl) enhance electrophilicity, improving inhibitory activity against enzymes like α-glucosidase .

Thermal Stability :

  • Bulky substituents (e.g., 2,2-dimethylpropylidene) increase melting points and decomposition temperatures compared to unsubstituted benzenesulfonyl hydrazide .

Biological Activity: p-Trifluorobenzenesulfonyl hydrazide (3b) exhibits superior glycosidase inhibition (IC₅₀ = 0.8 µM) due to enhanced hydrophobic interactions with enzyme active sites .

Synthetic Accessibility :

  • Unsubstituted benzenesulfonyl hydrazide is synthesized in higher yields (>90%) compared to derivatives with complex substituents (e.g., 70% yield for p-CF₃ analogues) .

Research Implications

  • The 2,2-dimethylpropylidene derivative’s steric bulk makes it ideal for selective carbene transfer reactions in asymmetric synthesis.
  • Substituent engineering (e.g., introducing halogens or alkoxy groups) can fine-tune biological activity, as demonstrated by the antimycobacterial efficacy of p-chloro derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide, and what analytical techniques confirm its purity and structure?

  • Synthesis : The compound is synthesized via condensation of p-toluenesulfonyl hydrazide with 2,2-dimethylpropionaldehyde under acidic conditions. A catalytic amount of p-toluenesulfonic acid facilitates hydrazone formation, as seen in analogous reactions . The reaction typically proceeds in refluxing toluene or ethanol, with stoichiometric control to minimize byproducts .
  • Characterization :

  • Spectroscopy : NMR (¹H/¹³C) confirms the hydrazone linkage and substitution pattern. IR identifies N–H and S=O stretches .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity .

Q. How is this compound utilized as a reagent in organic synthesis, particularly in forming nitrogen-containing heterocycles?

  • The hydrazide group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which undergo cyclization under thermal or acidic conditions. For example, similar structures have been used to synthesize triazolopyrimidines via [3+2] cycloaddition or nucleophilic displacement reactions .
  • Methodology : React with α,β-unsaturated carbonyl derivatives in refluxing ethanol with p-toluenesulfonic acid as a catalyst. Monitor reaction progress via TLC and isolate products via recrystallization .

Q. What role does this compound play in polymer science, particularly as a blowing agent?

  • It decomposes upon heating to release nitrogen gas, making it useful for foaming rubber and epoxy resins. However, decomposition residues (e.g., p-toluenesulfonic acid, hydrazine) can cause odor and staining, limiting its use in thermoplastics .
  • Application Protocol : Optimize decomposition temperature (120–160°C) using activators like urea or metal salts to lower activation energy .

Advanced Research Questions

Q. What strategies mitigate decomposition-related challenges (e.g., gas evolution, residue formation) in polymer foaming applications?

  • Mitigation Approaches :

  • Stabilizers : Blend with urea or melamine to suppress amine-related odors .
  • Analytical Monitoring : Use TGA to study decomposition kinetics and GC-MS to identify volatile byproducts.
  • Formulation Optimization : Pre-mix with epoxy resins to encapsulate residues .

Q. How do steric effects from the 2,2-dimethylpropylidene group influence reactivity in nucleophilic reactions compared to less substituted analogs?

  • The bulky 2,2-dimethyl group reduces reactivity in sterically hindered environments (e.g., bulky electrophiles) but enhances selectivity in planar transition states. Comparative kinetic studies with analogs (e.g., pivaloyl hydrazide) show slower reaction rates in SN2 mechanisms but improved stability in storage .
  • Experimental Design : Perform competitive reactions with benzaldehyde and 2,2-dimethylpropionaldehyde under identical conditions, monitoring yields via HPLC .

Q. How does this compound compare to other hydrazide derivatives as a nucleating agent for poly(L-lactic acid) (PLA)?

  • Performance Metrics :

  • Crystallization Temperature (Tc) : Hydrazides with longer alkyl chains (e.g., decamethylene derivatives) show higher Tc (131°C vs. 121°C for talc) due to enhanced polymer-chain alignment .
  • Methodology : Use differential scanning calorimetry (DSC) to measure Tc and enthalpy changes. Incorporate 1 wt% of the compound into PLA and anneal at 120°C .

Data Contradiction Analysis

  • Conflict : While some studies highlight its utility in rubber foaming , others report incompatibility with thermoplastics due to residue issues .
  • Resolution : Conduct application-specific compatibility tests. For thermoplastics, pre-treat the compound with silica gel to adsorb acidic residues, or use co-blowing agents (e.g., citric acid/sodium bicarbonate) to reduce decomposition severity .

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